

# The Role of WIZ Degraders in Fetal Hemoglobin Regulation: A Technical Guide

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## Compound of Interest

Compound Name: WIZ degrader 2

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## Abstract

The reactivation of fetal hemoglobin (HbF,  $\alpha_2\gamma_2$ ) expression is a clinically validated therapeutic strategy for sickle cell disease (SCD) and  $\beta$ -thalassemia. Recent advancements in targeted protein degradation have unveiled a novel and potent approach to induce HbF by targeting the WIZ (Widely Interspaced Zinc finger motifs) transcription factor. This technical guide provides an in-depth overview of the mechanism of action of WIZ degraders, summarizes the key preclinical data, and presents detailed experimental protocols relevant to their discovery and characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of hemoglobinopathies.

## Introduction: The Promise of Fetal Hemoglobin Induction

Sickle cell disease is a debilitating genetic disorder caused by a point mutation in the  $\beta$ -globin gene, leading to the production of abnormal hemoglobin S (HbS).<sup>[1]</sup> Under deoxygenated conditions, HbS polymerizes, causing red blood cells to become rigid and adopt a characteristic sickle shape. These sickled cells can block blood flow, leading to vaso-occlusive crises, chronic pain, organ damage, and reduced life expectancy.

It has long been observed that individuals with SCD who also have hereditary persistence of fetal hemoglobin (HPFH) exhibit a significantly milder disease course. HbF inhibits HbS polymerization, and its induction in adult life is a major therapeutic goal.<sup>[1]</sup> While hydroxyurea, the standard-of-care, can increase HbF levels, its efficacy is variable, and it is associated with myelosuppression and other side effects.<sup>[1][2]</sup> This has spurred the search for more targeted and effective HbF-inducing agents.

## WIZ: A Novel Repressor of Fetal Hemoglobin

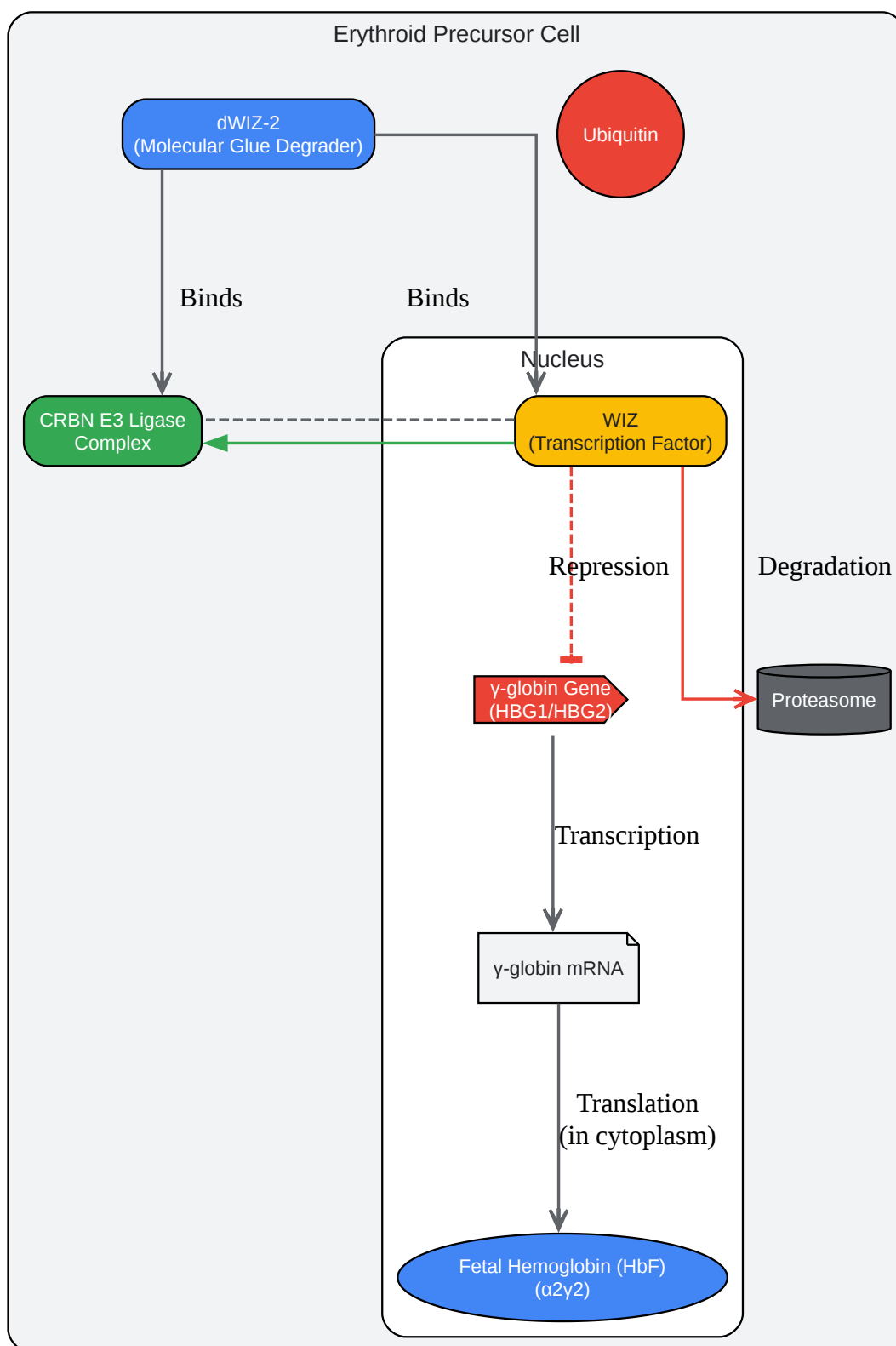
Recent research has identified WIZ as a previously unrecognized transcriptional repressor of  $\gamma$ -globin, the key component of HbF.<sup>[2][3][4][5]</sup> WIZ is a chromatin-associated transcription factor that is a component of the G9A (EHMT2)/GLP (EHMT1) H3K9 methyltransferase complex, which is associated with gene repression.<sup>[6]</sup> The discovery of WIZ's role in HbF regulation has opened a new avenue for therapeutic intervention.

## Mechanism of Action: WIZ Degradation 2 (dWIZ-2)

A novel class of small molecules, known as molecular glue degraders, has been developed to target WIZ for degradation. These compounds, including the tool compound dWIZ-1 and its optimized successor dWIZ-2, function by recruiting WIZ to the Cereblon (CRBN) E3 ubiquitin ligase complex.<sup>[3][7][8]</sup>

This induced proximity leads to the polyubiquitination of WIZ, marking it for degradation by the proteasome. The removal of the WIZ repressor from the  $\gamma$ -globin gene locus results in the de-repression of  $\gamma$ -globin transcription and a subsequent increase in HbF production.<sup>[4][5]</sup>

## Signaling Pathway Diagram



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Caption: Mechanism of WIZ degradation by dWIZ-2 leading to fetal hemoglobin induction.

## Quantitative Data Summary

The efficacy of WIZ degradation in inducing fetal hemoglobin has been demonstrated in a series of preclinical studies. The following tables summarize the key quantitative findings from these experiments.

### Table 1: In Vitro Efficacy of WIZ Degraders in Human Erythroblasts

| Cell Type                                 | Compound | Outcome Measure      | Result    | Citation |
|---|----------|----------------------|-----------|----------|
| Healthy Donor Erythroblasts               | dWIZ-2   | γ-globin mRNA levels | Increased | [2]      |
| Healthy Donor Erythroblasts               | dWIZ-2   | HbF+ cells           | Increased | [2]      |
| Healthy Donor Erythroblasts               | dWIZ-2   | HbF protein levels   | Increased | [2]      |
| Sickle Cell Disease Patient Erythroblasts | dWIZ-2   | γ-globin mRNA levels | Increased | [2]      |
| Sickle Cell Disease Patient Erythroblasts | dWIZ-2   | HbF+ cells           | Increased | [2]      |
| Sickle Cell Disease Patient Erythroblasts | dWIZ-2   | HbF protein levels   | Increased | [2]      |

### Table 2: In Vivo Efficacy of dWIZ-2 in Animal Models

| Animal Model         | Treatment                          | Duration | Outcome Measure                                       | Result                             | Citation            |
|----------------------|------------------------------------|----------|---|------------------------------------|---------------------|
| Humanized NBSGW Mice | dWIZ-2 (oral, once daily)          | 21 days  | WIZ degradation in bone marrow                        | Robust and dose-dependent          | <a href="#">[2]</a> |
| Humanized NBSGW Mice | dWIZ-2 (oral, once daily)          | 21 days  | Total HbF in bone marrow                              | Increased                          | <a href="#">[2]</a> |
| Humanized NBSGW Mice | dWIZ-2 (oral, once daily)          | 21 days  | Proportion of HbF+ human erythroblasts in bone marrow | Increased                          | <a href="#">[2]</a> |
| Cynomolgus Monkeys   | 30 mg/kg dWIZ-2 (oral, once daily) | 28 days  | $\gamma$ -globin mRNA in blood                        | Up to 37% of $\beta$ -like globins | <a href="#">[2]</a> |
| Cynomolgus Monkeys   | 30 mg/kg dWIZ-2 (oral, once daily) | 28 days  | HbF+ reticulocytes in blood                           | Up to 95%                          | <a href="#">[2]</a> |

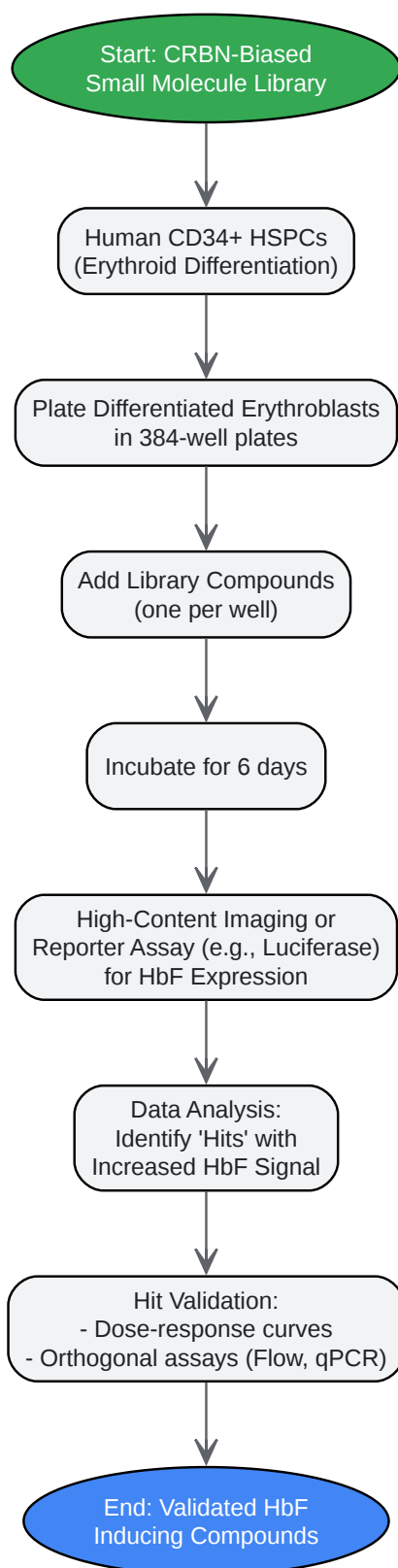
## Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of WIZ degraders.

## Phenotypic Screening of a CRBN-Biased Chemical Library

Objective: To identify small molecules that induce fetal hemoglobin expression in human erythroid progenitor cells.

Workflow Diagram:



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